molecular formula C8H14O B14623731 4-Methyl-3-methylidenehexan-2-one CAS No. 58670-43-2

4-Methyl-3-methylidenehexan-2-one

Cat. No.: B14623731
CAS No.: 58670-43-2
M. Wt: 126.20 g/mol
InChI Key: NWHFQIBJNRDQIZ-UHFFFAOYSA-N
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Description

4-Methyl-3-methylidenehexan-2-one is an organic compound with a unique structure characterized by a methylidene group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-methylidenehexan-2-one can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a ketone to form the desired product . Another method involves the use of cuprate reagents in acylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-methylidenehexan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-3-methylidenehexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-methylidenehexan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-hexanone: Similar in structure but lacks the methylidene group.

    3-Methyl-2-hexanone: Another isomer with a different arrangement of the methyl and ketone groups.

Uniqueness

4-Methyl-3-methylidenehexan-2-one is unique due to the presence of the methylidene group, which imparts distinct reactivity and chemical properties compared to its isomers and other similar compounds .

Properties

CAS No.

58670-43-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-methyl-3-methylidenehexan-2-one

InChI

InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h6H,3,5H2,1-2,4H3

InChI Key

NWHFQIBJNRDQIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=C)C(=O)C

Origin of Product

United States

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